2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C14H19ClN2O4S. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry due to its unique structural features and biological activities .
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure may contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity in bioactive molecules .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the compound is a powder at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs due to its biological activity.
Biological Studies: Investigated for its potential effects on various biological pathways and targets.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-[4-methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide: Similar structure with a methoxy group instead of an ethoxy group, potentially altering its properties.
N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]propionamide: Contains a propionamide group instead of an acetamide group, which may influence its chemical behavior.
Uniqueness
2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide is unique due to the presence of both the chloro and ethoxy groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-3-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-12-6-5-11(16-14(18)10-15)9-13(12)22(19,20)17-7-3-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJNGCSGCLDDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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